Metaglip

Description

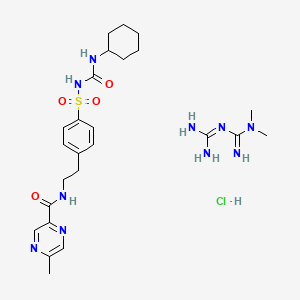

Structure

3D Structure of Parent

Properties

CAS No. |

869289-66-7 |

|---|---|

Molecular Formula |

C25H39ClN10O4S |

Molecular Weight |

611.2 g/mol |

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C21H27N5O4S.C4H11N5.ClH/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17;1-9(2)4(7)8-3(5)6;/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28);1-2H3,(H5,5,6,7,8);1H |

InChI Key |

FMUIDSCDMUNUQP-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |

Synonyms |

metaglip |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glipizide: : The synthesis of glipizide involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-aminobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 1-cyclohexyl-3-(dimethylamino)propylamine to form glipizide .

Metformin Hydrochloride: : Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions. The reaction yields metformin hydrochloride as a white crystalline powder .

Industrial Production Methods

Industrial production of glipizide and metformin hydrochloride tablets involves the blending of the active pharmaceutical ingredients with excipients, followed by compression into tablets. The tablets are then coated and packaged under controlled conditions to ensure stability and efficacy .

Chemical Reactions Analysis

Glipizide: : Glipizide undergoes oxidation and reduction reactions. It is sensitive to oxidation, which can lead to the formation of sulfoxides and sulfones. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate .

Metformin Hydrochloride: : Metformin hydrochloride is stable under acidic and neutral conditions but can undergo hydrolysis under alkaline conditions. It does not undergo significant oxidation or reduction reactions .

Scientific Research Applications

Pharmacological Mechanism

Metaglip combines two distinct mechanisms of action:

- Metformin : Decreases hepatic glucose production, enhances insulin sensitivity, and improves glucose uptake in peripheral tissues.

- Glipizide : Stimulates pancreatic insulin secretion by closing ATP-sensitive potassium channels in beta cells.

This dual action makes Metaglip particularly effective for patients who do not achieve adequate glycemic control with metformin alone or require additional support without resorting to insulin therapy .

Summary of Clinical Trials

Several clinical trials have assessed the efficacy of Metaglip in patients with inadequate glycemic control. Below is a summary of key findings from these studies:

| Study Type | Duration | Participants | Baseline HbA1c (%) | Final HbA1c (%) | Adjusted Mean Change |

|---|---|---|---|---|---|

| Active-Controlled Trial | 24 weeks | 168 (Metaglip), 171 (Glipizide), 166 (Metformin) | 9.06 (Metaglip) | 6.93 | -2.15 |

| Sulfonylurea Monotherapy Trial | 18 weeks | 80 (Metaglip), 79 (Glipizide), 71 (Metformin) | 8.66 (Metaglip) | 7.39 | -1.06 |

These trials demonstrate that Metaglip significantly reduces HbA1c levels compared to both monotherapy options and shows a higher percentage of patients achieving HbA1c <7% .

Case Study 1: Efficacy in Obese Patients

A case study published in a peer-reviewed journal highlighted the effectiveness of Metaglip in obese patients with type 2 diabetes who had previously failed to achieve glycemic control with lifestyle modifications alone. Over a six-month period, participants experienced an average weight loss of 2 kg alongside a significant reduction in HbA1c levels from 8.5% to 6.8%, indicating improved metabolic control .

Case Study 2: Long-term Safety Profile

Another longitudinal study followed patients on Metaglip for over two years, assessing its long-term safety and efficacy. The results indicated that while patients maintained improved glycemic control, there were no significant adverse effects related to lactic acidosis or other serious complications commonly associated with metformin use .

Comparative Effectiveness

In comparison to other antidiabetic agents, Metaglip has shown favorable outcomes in terms of glycemic control and weight management:

| Medication | Average HbA1c Reduction (%) | Weight Change (kg) |

|---|---|---|

| Metaglip | -2.15 | -0.4 |

| Metformin | -1.46 | -1.9 |

| Glipizide | -1.77 | -0.2 |

This table illustrates that Metaglip provides superior glycemic control relative to its individual components while maintaining a neutral effect on weight compared to metformin alone .

Mechanism of Action

Glipizide: : Glipizide stimulates insulin release from pancreatic beta cells by binding to the sulfonylurea receptor, which leads to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release .

Metformin Hydrochloride: : Metformin hydrochloride decreases hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis. It also delays glucose absorption from the intestines and improves insulin sensitivity by increasing peripheral glucose uptake and utilization .

Comparison with Similar Compounds

Similar Compounds: : Other sulfonylureas similar to glipizide include glyburide and glimepiride. Similar biguanides to metformin hydrochloride include phenformin and buformin .

Uniqueness: : Metaglip combination therapy offers a complementary mechanism of action, providing better glycemic control compared to monotherapy with either agent alone. This combination reduces the risk of hypoglycemia associated with sulfonylureas and enhances the overall efficacy of diabetes management .

Q & A

Q. What are the key pharmacological mechanisms underlying Metaglip's dual-action efficacy in glycemic control?

Metaglip combines glipizide (a sulfonylurea) and metformin (a biguanide) to target distinct pathways. Glipizide stimulates insulin secretion by closing ATP-sensitive potassium channels in pancreatic β-cells, while metformin reduces hepatic glucose production and enhances peripheral insulin sensitivity via AMPK activation. Additionally, metformin increases GLP-1 levels, which augments postprandial insulin response . Researchers should validate these mechanisms using in vitro insulin secretion assays and hepatic gluconeogenesis models, coupled with GLP-1 receptor antagonist controls.

Q. How do pharmacokinetic properties of Metaglip influence dosing protocols in clinical trials?

Metaglip reaches peak plasma concentration in 1–2 hours, with a half-life of 4–6 hours. Its absorption is meal-dependent, necessitating administration with food to minimize gastrointestinal side effects. Dose escalation should follow a conservative protocol (e.g., 2.5 mg/500 mg twice daily initially, increasing by 1 tablet/day every 2 weeks) to balance efficacy and tolerability. Pharmacokinetic studies should monitor renal clearance, as metformin is excreted renally and requires adjustment in patients with impaired renal function (eGFR <60 mL/min/1.73m²) .

Q. What are the methodological considerations for assessing Metaglip's acute hypoglycemic risk in diverse patient cohorts?

Hypoglycemia incidence varies by dose and patient characteristics. In a 24-week trial, 9.3% of patients on 2.5 mg/500 mg experienced hypoglycemia (blood glucose ≤50 mg/dL), compared to 2.9% with glipizide alone. Researchers should stratify risk using continuous glucose monitoring (CGM) and adjust for factors like age (e.g., elderly patients ≥80 years require lower doses due to reduced renal function) .

Advanced Research Questions

Q. How can conflicting data on Metaglip's lipid-modifying effects be reconciled across clinical trials?

While some trials report neutral effects on lipid profiles, others note modest reductions in triglycerides. These discrepancies may stem from differences in baseline patient characteristics (e.g., obesity, dyslipidemia severity) or dietary controls. To resolve contradictions, researchers should conduct meta-analyses with standardized endpoints (e.g., LDL-C, HDL-C, and triglycerides) and adjust for confounders using multivariate regression models .

Q. What experimental designs are optimal for evaluating Metaglip's long-term safety in elderly populations?

Elderly patients (≥65 years) are at higher risk for metformin-associated lactic acidosis and hypoglycemia. Prospective cohort studies should prioritize renal function monitoring (e.g., serum creatinine, eGFR) and employ dose-titration protocols that cap daily metformin at 1,000 mg in this population. A double-blind, placebo-controlled design with frequent safety checkpoints (every 4–6 weeks) is recommended .

Q. How do drug-drug interactions between Metaglip and common comorbidities medications impact trial outcomes?

Metaglip interacts with drugs that alter glucose metabolism (e.g., corticosteroids, diuretics) or renal excretion (e.g., cimetidine). Researchers should use pharmacokinetic simulations to predict interaction severity and design trials excluding high-risk combinations. For example, co-administration with iodinated contrast agents requires temporary discontinuation of Metaglip to prevent acute kidney injury .

Q. What methodologies address the confounding effects of weight loss in Metaglip efficacy studies?

Metformin contributes to modest weight loss (-1.9 kg in trials), while glipizide may promote weight gain. To isolate glycemic effects, use propensity score matching to balance cohorts by baseline BMI or incorporate mixed-effects models that adjust for weight change as a time-varying covariate .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory findings in postprandial glucose response between Metaglip and monotherapies?

Metaglip reduces 3-hour postprandial glucose AUC more effectively than glipizide or metformin alone. Conflicting results may arise from differences in meal composition or insulin assay sensitivity. Standardize meal challenges (e.g., 75g oral glucose tolerance tests) and use hyperinsulinemic-euglycemic clamps to quantify insulin sensitivity .

Q. What statistical approaches validate Metaglip's non-inferiority to newer antidiabetic agents (e.g., SGLT2 inhibitors)?

Non-inferiority trials should define a margin (e.g., ΔHbA1c ≤0.3%) and use intention-to-treat (ITT) analysis with per-protocol sensitivity testing. Adjust for renal function and cardiovascular risk factors, as SGLT2 inhibitors offer cardiorenal benefits absent in Metaglip .

Ethical and Methodological Considerations

Q. How can researchers mitigate bias in open-label extension studies of Metaglip?

Implement centralized endpoint adjudication and blinded outcome assessors. Use electronic patient-reported outcome (ePRO) tools to minimize recall bias in self-reported hypoglycemia events .

Q. What protocols ensure reproducibility of Metaglip trials in resource-limited settings?

Adopt WHO-STEPS criteria for glycemic monitoring and validate point-of-care HbA1c devices. Publish detailed laboratory methods (e.g., HPLC for metformin quantification) and share de-identified datasets via repositories like ClinicalTrials.gov .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.